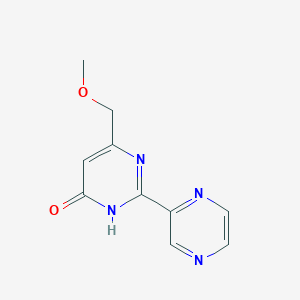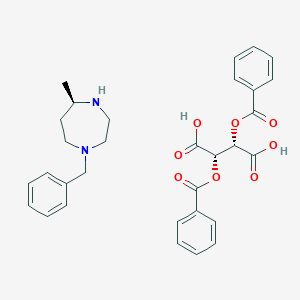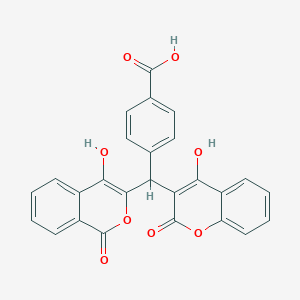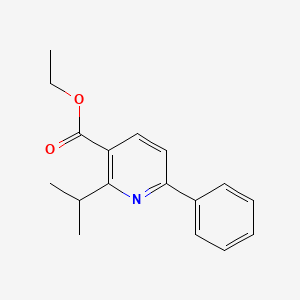
Ethyl 2-isopropyl-6-phenylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-isopropyl-6-phenylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by its unique structure, which includes an ethyl ester group, an isopropyl group, and a phenyl group attached to a nicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-isopropyl-6-phenylnicotinate typically involves the esterification of 2-isopropyl-6-phenylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-isopropyl-6-phenylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-isopropyl-6-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
- Ethyl 2-methyl-6-phenylnicotinate
- Ethyl 2-ethyl-6-phenylnicotinate
- Ethyl 2-isopropyl-6-methylnicotinate
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl 6-phenyl-2-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H19NO2/c1-4-20-17(19)14-10-11-15(18-16(14)12(2)3)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |
InChI Key |
HQPJZMVPZZCODK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B12822156.png)
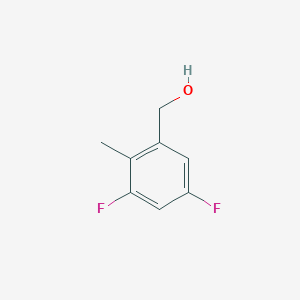
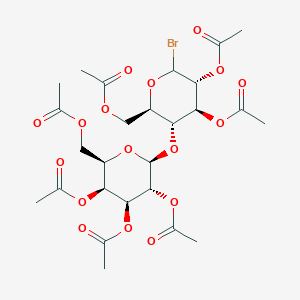
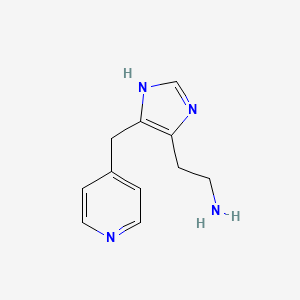
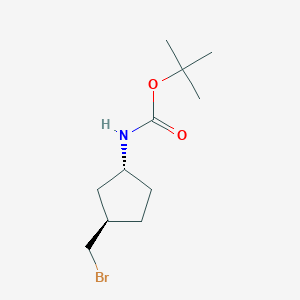
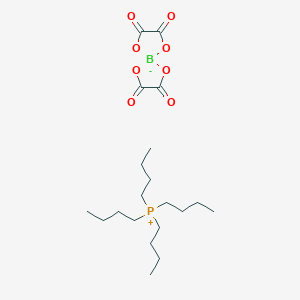
![5-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12822200.png)

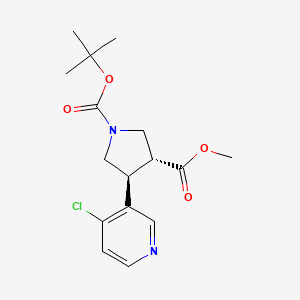
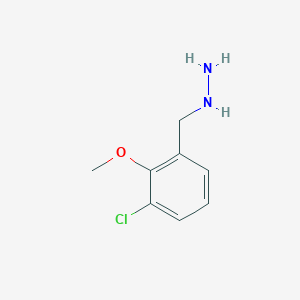
![Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12822223.png)
